1-(4-tert-Butylphenyl)-2-methyl-2-propanol
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Overview
Description
1-(4-tert-Butylphenyl)-2-methyl-2-propanol is an organic compound belonging to the class of phenolic alcohols. It is characterized by a phenyl ring substituted with a tert-butyl group at the para position and a 2-methyl-2-propanol moiety. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-tert-Butylphenyl)-2-methyl-2-propanol can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This involves the reaction of 4-tert-butylphenol with isobutene in the presence of an acid catalyst such as aluminum chloride.
Hydrogenation: The compound can also be produced by the hydrogenation of 4-tert-butylphenyl acetone using a suitable catalyst like palladium on carbon.
Industrial Production Methods: In industrial settings, the compound is typically produced through continuous flow processes to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-tert-Butylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-tert-butylbenzoic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can convert the compound to 4-tert-butylcyclohexanol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Lewis acids like aluminum chloride, ferric chloride.
Major Products Formed:
Oxidation: 4-tert-Butylbenzoic acid.
Reduction: 4-tert-Butylcyclohexanol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-tert-Butylphenyl)-2-methyl-2-propanol is utilized in several scientific research applications:
Chemistry: It serves as a stabilizer and antioxidant in organic synthesis and polymer chemistry.
Biology: The compound is used in biological studies to investigate its antioxidant properties and potential therapeutic effects.
Medicine: It is explored for its potential use in pharmaceutical formulations due to its antioxidant and anti-inflammatory properties.
Industry: The compound is employed in the production of lubricants, plasticizers, and other industrial chemicals.
Mechanism of Action
The antioxidant properties of 1-(4-tert-Butylphenyl)-2-methyl-2-propanol are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage. The molecular targets and pathways involved include various enzymes and signaling molecules associated with oxidative stress and inflammation.
Comparison with Similar Compounds
1-(4-tert-Butylphenyl)-2-methyl-2-propanol is compared with other similar phenolic compounds, such as:
4-tert-Butylphenol: Similar antioxidant properties but lacks the 2-methyl-2-propanol moiety.
Butylated hydroxytoluene (BHT): Another antioxidant used in food and cosmetics, but with a different chemical structure.
4-tert-Butylcatechol: Similar structure but with different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and physical properties.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-13(2,3)12-8-6-11(7-9-12)10-14(4,5)15/h6-9,15H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTCJBDEFFHDFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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